

Physical and chemical properties of Desmethyl Levofloxacin-d8

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Compound of Interest

Compound Name: Desmethyl Levofloxacin-d8

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An In-depth Technical Guide to Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Desmethyl Levofloxacin-d8**, a critical analytical standard in pharmaceutical research. This document details its properties, relevant experimental protocols for its use, and visual representations of its metabolic context and analytical application.

Core Physical and Chemical Properties

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin, which is a metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][2][3][4] The incorporation of eight deuterium atoms provides a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as GC-MS or LC-MS.[1] Its primary application is in pharmacokinetic studies to accurately quantify Levofloxacin and its metabolites in biological matrices.[5]

Data Summary Table

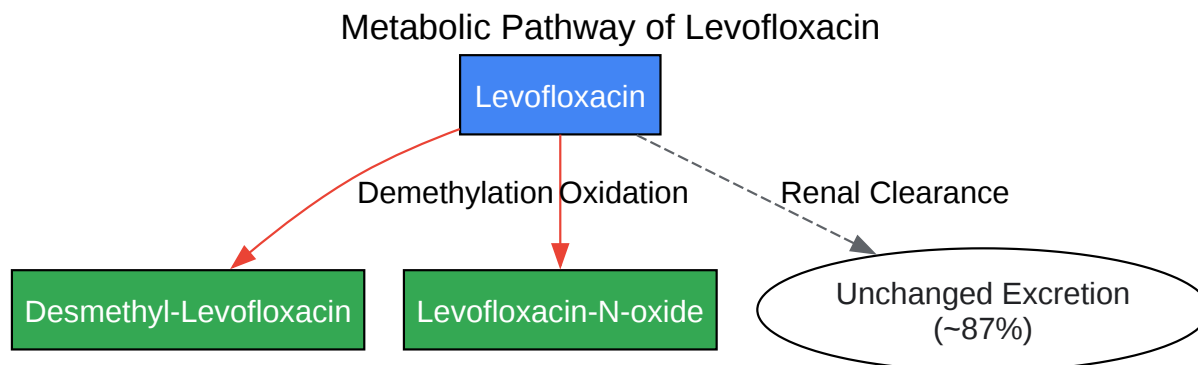
The following table summarizes the key quantitative physical and chemical properties of **Desmethyl Levofloxacin-d8** and its common salt form.

Property	Value (Desmethyl Levofloxacin-d8)	Value (Desmethyl Levofloxacin-d8 Hydrochloride)
Molecular Formula	C ₁₇ H ₁₀ D ₈ FN ₃ O ₄	C ₁₇ H ₁₁ D ₈ ClFN ₃ O ₄ [1] [6]
Molecular Weight	367.41 g/mol [5] [7] [8]	391.85 g/mol [6] [9]
CAS Number	1217976-18-5 [2]	1217677-38-7 [1]
Appearance	Light-yellowish-white to yellow-white crystal or crystalline powder	Not specified, likely similar to parent compound
Storage Temperature	-20°C [10]	Room temperature in continental US; may vary elsewhere [1]
Purity	>95% (HPLC) [10]	Not specified
Solubility	Refer to Certificate of Analysis	Not specified

Note: Some sources may list slightly different molecular formulas or weights; the most commonly cited values are presented here. For instance, a molecular formula of C₁₈H₁₀FN₃O₄D₈ has also been reported.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Metabolic Pathway of Levofloxacin

Desmethyl Levofloxacin is one of the two primary metabolites of Levofloxacin found in humans, the other being Levofloxacin-N-oxide.[\[11\]](#) These metabolites have no significant pharmacological activity.[\[11\]](#) The transformation from Levofloxacin to Desmethyl Levofloxacin occurs via demethylation.[\[11\]](#) Less than 5% of an administered oral dose of Levofloxacin is recovered in the urine as these metabolites, with the vast majority (approximately 87%) being excreted unchanged.[\[11\]](#)



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Caption: Metabolic fate of Levofloxacin in humans.

Experimental Protocols

Desmethyl Levofloxacin-d8 is principally used as an internal standard (IS) for the bioanalytical quantification of Levofloxacin and its unlabeled metabolite, Desmethyl Levofloxacin. The detailed methodology below outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.

Objective: To quantify the concentration of Levofloxacin and Desmethyl Levofloxacin in human plasma.

Materials:

- Human plasma samples
- Levofloxacin analytical standard
- Desmethyl Levofloxacin analytical standard
- **Desmethyl Levofloxacin-d8** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade

- Ultrapure water
- Protein precipitation plates or microcentrifuge tubes

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

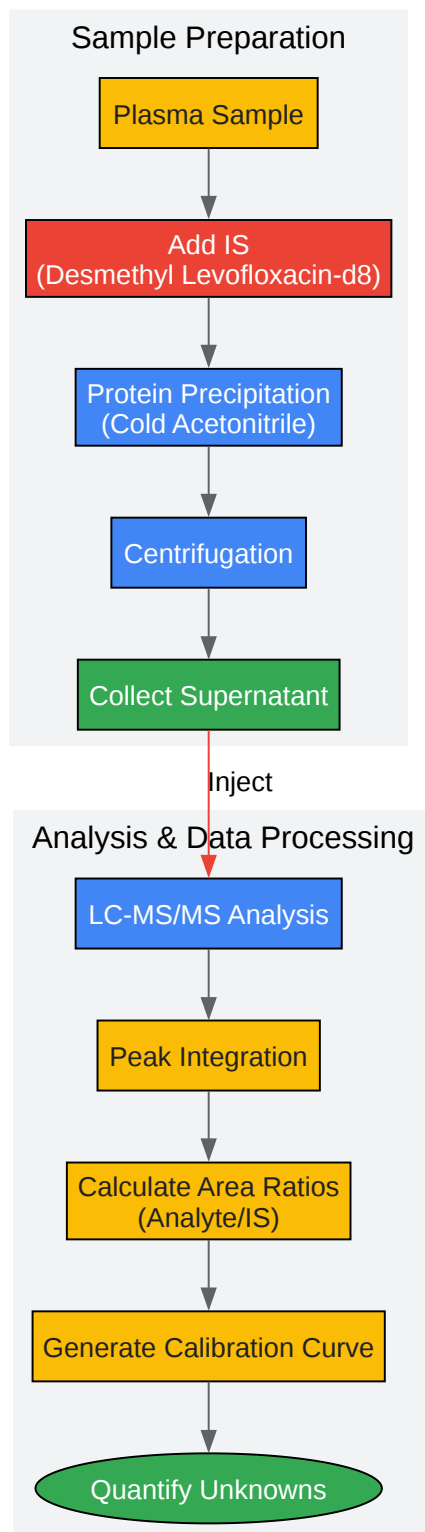
- Preparation of Standard Solutions:
 - Prepare stock solutions of Levofloxacin, Desmethyl Levofloxacin, and **Desmethyl Levofloxacin-d8** (IS) in a suitable solvent (e.g., methanol or DMSO).
 - Create a series of calibration standards by spiking blank human plasma with known concentrations of Levofloxacin and Desmethyl Levofloxacin.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample (calibrator, QC, or unknown), add 20 μ L of the **Desmethyl Levofloxacin-d8** IS working solution.
 - Vortex briefly to mix.
 - Add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 5% B, ramp to 95% B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for Levofloxacin, Desmethyl Levofloxacin, and **Desmethyl Levofloxacin-d8**. These transitions must be optimized for the specific instrument used.
 - Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy.
- Data Analysis:
 - Integrate the peak areas for each analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the IS peak area.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this analytical protocol.

Analytical Workflow Using Deuterated Internal Standard

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Caption: Bioanalytical workflow for sample quantification.

Synthesis and Application

The synthesis of N-Desmethyl Levofloxacin can be achieved by reacting 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][12]benzoxazine-6-carboxylic acid with piperazine.[13] The deuterated analogue, **Desmethyl Levofloxacin-d8**, is prepared using deuterated reagents in a similar synthetic scheme.

As a stable isotope-labeled compound, its utility lies in improving the accuracy of mass spectrometry and liquid chromatography for precise quantification.[5] It serves as an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[5]

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